"synthesis and properties of Methyl 2,2-dimethylacetoacetate"
"synthesis and properties of Methyl 2,2-dimethylacetoacetate"
An In-Depth Technical Guide to the Synthesis and Properties of Methyl 2,2-dimethylacetoacetate
Introduction
Methyl 2,2-dimethylacetoacetate (MDMAA), with the chemical formula C₇H₁₂O₃, is a β-keto ester that serves as a valuable intermediate in organic synthesis.[1][2][3] As a colorless liquid with a fruity odor, it acts as a versatile building block for the creation of more complex molecules, finding applications in the synthesis of pharmaceuticals, agrochemicals, and flavors.[1] Its structure, featuring a quaternary carbon α to two carbonyl groups, imparts unique reactivity and properties that are of significant interest to researchers and synthetic chemists. This guide provides a detailed exploration of the synthesis, properties, and applications of this compound, grounded in established chemical principles and experimental data.
Synthesis of Methyl 2,2-dimethylacetoacetate
The primary route for synthesizing Methyl 2,2-dimethylacetoacetate involves the sequential alkylation of a simpler β-keto ester, Methyl acetoacetate. This process leverages the heightened acidity of the α-protons located on the methylene group positioned between two electron-withdrawing carbonyl groups.[4]
Causality of the Synthetic Approach: The Acidity of α-Hydrogens
The protons on the α-carbon of Methyl acetoacetate are significantly more acidic (pKa ≈ 11) than typical alkane protons. This is because the resulting carbanion, or enolate, is stabilized by resonance, delocalizing the negative charge onto the two adjacent oxygen atoms.[5] This resonance stabilization makes the formation of the enolate thermodynamically favorable in the presence of a suitable base, transforming the α-carbon into a potent nucleophile.[4][5]
The synthesis proceeds via a double alkylation, where two successive deprotonation-alkylation cycles are performed on the Methyl acetoacetate starting material.[4] The choice of a strong base, such as sodium ethoxide or sodium hydride, is critical to ensure complete deprotonation and formation of the reactive enolate intermediate. The alkylating agent is typically a methyl halide (e.g., methyl iodide) or dimethyl sulfate.[6]
Reaction Mechanism Workflow
Caption: Reaction workflow for the synthesis of Methyl 2,2-dimethylacetoacetate.
Experimental Protocol: Double Alkylation of Methyl Acetoacetate
This protocol is a representative procedure based on the principles of enolate alkylation.[4][5]
Materials:
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Methyl acetoacetate (1.0 equiv)
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Sodium ethoxide (2.2 equiv)
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Methyl iodide (2.2 equiv)
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Anhydrous ethanol (solvent)
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Diethyl ether (for extraction)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
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Setup: A three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel is dried and flushed with nitrogen.
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Base Addition: Anhydrous ethanol is added to the flask, followed by the careful addition of sodium ethoxide.
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First Enolate Formation: Methyl acetoacetate (1.0 equiv) is added dropwise to the stirred solution at room temperature. The mixture is stirred for 1 hour to ensure complete formation of the sodium enolate.
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First Alkylation: Methyl iodide (1.1 equiv) is added dropwise through the dropping funnel. The reaction may be exothermic; maintain the temperature below 40°C. After the addition is complete, the mixture is heated to reflux for 1-2 hours until the reaction is complete (monitored by TLC or GC).
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Second Enolate Formation & Alkylation: The reaction mixture is cooled to room temperature. A second portion of sodium ethoxide (1.1 equiv) is added, and the mixture is stirred for 1 hour. Subsequently, a second portion of methyl iodide (1.1 equiv) is added dropwise, and the mixture is again refluxed for 2-3 hours.
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Work-up: After cooling, the solvent is removed under reduced pressure using a rotary evaporator. The residue is partitioned between diethyl ether and water. The aqueous layer is separated and extracted twice more with diethyl ether.
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Purification: The combined organic layers are washed with a saturated NH₄Cl solution and then with brine. The solution is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated.
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Final Product: The crude product is purified by fractional distillation under reduced pressure to yield pure Methyl 2,2-dimethylacetoacetate as a colorless liquid.[2]
Physicochemical Properties
The physical and chemical properties of Methyl 2,2-dimethylacetoacetate are well-documented and critical for its handling and application in synthesis.
Physical Data Summary
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₂O₃ | [1][2][3][7] |
| Molecular Weight | 144.17 g/mol | [1][2][3][7] |
| Appearance | Colorless liquid | [1][2] |
| Boiling Point | 169 °C at 760 mmHg; 72-74 °C at 15 mmHg | [1][2] |
| Density | 0.999 g/cm³ | [1][2] |
| Refractive Index (n_D) | 1.4205 | [1][2] |
| Flash Point | 58.7 °C | [1][8] |
| Solubility | Insoluble in water | [2] |
| CAS Number | 38923-57-8 | [1][2][9] |
Chemical Reactivity
Methyl 2,2-dimethylacetoacetate is known for its versatility in a range of chemical reactions, including esterification, condensation, and nucleophilic addition.[1] Unlike its precursor, it lacks acidic α-protons, making it stable to bases and preventing further alkylation or self-condensation. Its primary utility lies in its function as a building block for more complex structures. For instance, it is a precursor in the synthesis of certain pyrimidine derivatives.[2]
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of Methyl 2,2-dimethylacetoacetate.
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR | Two singlets are expected in the proton NMR spectrum: one for the six protons of the two equivalent α-methyl groups and another for the three protons of the acetyl methyl group. A third singlet will correspond to the three protons of the methoxy group. |
| ¹³C NMR | The spectrum will show distinct peaks for the two carbonyl carbons (ketone and ester), the quaternary α-carbon, the α-methyl carbons, the acetyl methyl carbon, and the methoxy carbon.[3] |
| IR Spectroscopy | The infrared spectrum exhibits strong absorption bands characteristic of the two carbonyl groups: one for the ketone (~1720 cm⁻¹) and one for the ester (~1745 cm⁻¹). |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) at m/z = 144. Key fragmentation patterns often involve the loss of the methoxy group (-OCH₃) or the acetyl group (-COCH₃).[3] |
Applications in Synthesis
Methyl 2,2-dimethylacetoacetate is an important organic reagent used as a building block for synthesizing a variety of organic compounds.[2] Its applications include the synthesis of:
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3-Methoxy-2,2-dimethyl-3-oxopropanoic acid
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2,2-Dimethylmalonamide
-
2,2-Dimethylbut-3-ynoic acid[2]
Its role as a precursor highlights its importance in medicinal chemistry and materials science, where precise molecular architectures are required.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Methyl 2,2-dimethylacetoacetate is classified as a combustible liquid.[3] It is also known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[3]
Precautionary Measures:
-
Keep away from heat, sparks, and open flames.
-
Wear protective gloves, eye protection, and face protection during handling.
-
Use in a well-ventilated area.
-
Store in a dry, sealed container at room temperature.[2]
Conclusion
Methyl 2,2-dimethylacetoacetate is a compound of significant synthetic utility, primarily derived from the robust and well-understood chemistry of enolate alkylation. Its unique structure, lacking acidic alpha-protons, provides stability while the dual carbonyl functionality offers multiple sites for further chemical transformations. A thorough understanding of its synthesis, physicochemical properties, and reactivity is crucial for its effective application by researchers and drug development professionals aiming to construct complex molecular targets.
References
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Ataman Kimya. METHYL ACETOACETATE. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 96925, Methyl 2,2-dimethylacetoacetate. [Link]
- Google Patents. WO2012073635A1 - Novel process for production of α-methyl-β-ketoester.
-
FlavScents. methyl 2,2-dimethyl acetoacetate. [Link]
-
YouTube. Alkylation of active methylene compounds and conversion into Ketones. [Link]
-
SlideShare. Organic Synthesis Via Enolate. [Link]
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- 3. Methyl 2,2-dimethylacetoacetate | C7H12O3 | CID 96925 - PubChem [pubchem.ncbi.nlm.nih.gov]
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